An In-depth Technical Guide to the Chemical Properties of N-(2-Formyl-6-methyl-phenyl)-acetamide
An In-depth Technical Guide to the Chemical Properties of N-(2-Formyl-6-methyl-phenyl)-acetamide
Abstract
Introduction and Nomenclature
N-(2-Formyl-6-methyl-phenyl)-acetamide is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with an acetamido group, a formyl (aldehyde) group, and a methyl group in a specific ortho- and meta-arrangement. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel heterocyclic compounds and pharmaceutical agents.
The acetamido group, being a moderately electron-donating and sterically hindering group, along with the adjacent methyl group, significantly influences the chemical behavior of the highly reactive aldehyde function. This interplay is critical for designing selective chemical transformations.
Systematic and Common Names:
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Systematic IUPAC Name: 2-Acetamido-3-methylbenzaldehyde
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Common Name: N-(2-Formyl-6-methyl-phenyl)-acetamide
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Key Precursor: 2-Amino-3-methylbenzaldehyde (CAS: 84902-24-9)[1][2]
Due to the limited availability of direct experimental data for the title compound, this guide will leverage the well-documented properties of its immediate precursor, 2-Amino-3-methylbenzaldehyde, as a foundational reference.
Physicochemical Properties
The physicochemical properties of N-(2-Formyl-6-methyl-phenyl)-acetamide are crucial for its handling, reaction setup, and purification. The data presented below is a combination of calculated values for the title compound and experimental data for its close analogues.
| Property | Value (N-(2-Formyl-6-methyl-phenyl)-acetamide) | Reference / Method |
| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |
| Molecular Weight | 177.19 g/mol | Calculated |
| Appearance | Predicted: White to yellow crystalline solid | Extrapolated from similar acetanilides[3] |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DCM | Extrapolated from similar acetanilides[3] |
| Melting Point | Predicted: Higher than its amino precursor | General chemical principles |
| Boiling Point | Predicted: Higher than its amino precursor | General chemical principles |
Comparative Properties of Key Precursor:
| Property | Value (2-Amino-3-methylbenzaldehyde) | Reference |
| CAS Number | 84902-24-9 | [2] |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | [2] |
| Appearance | Liquid or Solid | |
| XLogP3-AA | 1.6 | [2] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [1] |
The acetylation of the amino group to an acetamido group is expected to increase the molecular weight, melting point, and boiling point due to the introduction of a larger, more polar functional group capable of stronger intermolecular hydrogen bonding.
Synthesis and Purification
The most direct and efficient synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide is through the N-acetylation of its commercially available precursor, 2-Amino-3-methylbenzaldehyde. This reaction is a standard transformation in organic chemistry, typically proceeding with high yield and selectivity.[4]
Figure 1: Synthetic workflow for N-(2-Formyl-6-methyl-phenyl)-acetamide.
Experimental Protocol: N-Acetylation
This protocol provides a robust, self-validating method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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2-Amino-3-methylbenzaldehyde (1.0 eq)
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Acetic Anhydride (1.1 - 1.2 eq)
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Pyridine or Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Amino-3-methylbenzaldehyde (1.0 eq) in anhydrous DCM. Causality: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive acetic anhydride.
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Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution. Stir for 10 minutes at room temperature. Causality: The base acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.
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Addition of Acetylating Agent: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side product formation.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: TLC provides a simple, real-time validation of reaction completion.
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Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine. Causality: The aqueous work-up removes water-soluble byproducts and unreacted reagents.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(2-Formyl-6-methyl-phenyl)-acetamide.
Chemical Reactivity and Synthetic Potential
The synthetic utility of N-(2-Formyl-6-methyl-phenyl)-acetamide stems from the orthogonal reactivity of its functional groups.
Figure 2: Reactivity map of N-(2-Formyl-6-methyl-phenyl)-acetamide.
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Aldehyde Group Reactivity : The formyl group is the most reactive site for nucleophilic addition.
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Reduction : It can be selectively reduced to a primary alcohol, (2-Acetamido-3-methyl-phenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). The amide group remains unaffected under these conditions.[5]
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Oxidation : Strong oxidizing agents will convert the aldehyde to a carboxylic acid, yielding 2-Acetamido-3-methylbenzoic acid.
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Condensation Reactions : The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This is a cornerstone reaction in medicinal chemistry for generating diverse compound libraries. The amino precursor is known to form Schiff bases, a reactivity that is preserved in the acetylated product.[6]
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Acetamide Group Reactivity :
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Hydrolysis : The amide bond can be hydrolyzed under strong acidic or basic conditions to regenerate the parent amine, 2-Amino-3-methylbenzaldehyde. This functionality allows the acetamido group to be used as a protecting group for the amine.
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Influence on Aromatic Ring : The acetamido group is an ortho-, para-director for electrophilic aromatic substitution, although the steric hindrance from the adjacent methyl and formyl groups will heavily influence regioselectivity.
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Applications in Research and Drug Development
Substituted phenylacetamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The title compound, N-(2-Formyl-6-methyl-phenyl)-acetamide, serves as a key intermediate for accessing novel derivatives with therapeutic potential.
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Pharmaceutical Intermediate : As a precursor, it allows for the introduction of an N-acetylated aminobenzaldehyde moiety into larger molecules. The N-acetylation can improve metabolic stability and alter pharmacokinetic properties compared to the free amine precursor.[9][10]
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Building Block for Heterocycles : The dual functionality of the aldehyde and the potential for reactions on the aromatic ring make it an ideal starting material for synthesizing complex heterocyclic systems like quinolines, quinazolines, and benzodiazepines.
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Schiff Base Ligand Synthesis : The aldehyde group facilitates the synthesis of Schiff base ligands, which are important in coordination chemistry and have applications as catalysts and biologically active metal complexes.[6]
Safety and Handling
No specific safety data is available for N-(2-Formyl-6-methyl-phenyl)-acetamide. Therefore, precautions should be based on the known hazards of its precursor, 2-Amino-3-methylbenzaldehyde, and related substituted benzaldehydes.
The precursor 2-Amino-3-methylbenzaldehyde is classified with the following GHS hazard statements[2]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
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Handle in a well-ventilated place, preferably a fume hood.[11]
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[11]
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended, similar to its precursor.
Conclusion
N-(2-Formyl-6-methyl-phenyl)-acetamide is a versatile and valuable chemical intermediate whose full potential in organic synthesis and drug discovery is yet to be explored. By understanding its synthesis from readily available precursors and appreciating the distinct reactivity of its functional groups, researchers can effectively utilize this compound to construct novel and complex molecular entities. This guide provides the foundational knowledge and practical protocols necessary to facilitate its application in advanced scientific research.
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Pertusati, F., & Morewood, J. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Current Protocols. Retrieved from [Link]
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PMC. (n.d.). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]
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